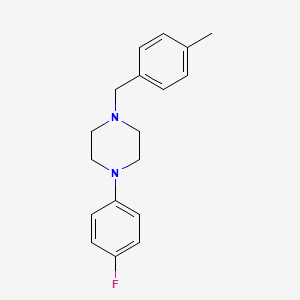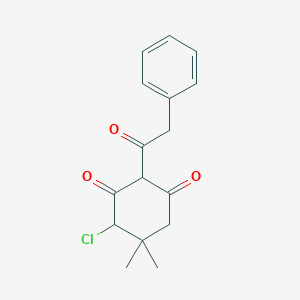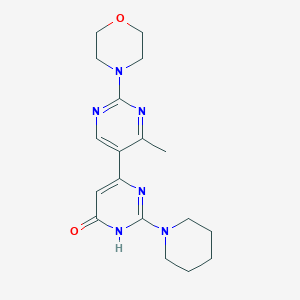![molecular formula C19H23N3O2 B6000939 N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide](/img/structure/B6000939.png)
N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide, commonly known as SIN-1, is a potent nitric oxide donor molecule that has been extensively studied in various scientific fields. SIN-1 is a unique compound that has been used in many research studies due to its ability to release nitric oxide in a controlled manner.
作用機序
SIN-1 releases nitric oxide in a controlled manner, which then activates the soluble guanylate cyclase enzyme. This leads to the production of cyclic guanosine monophosphate (cGMP), which is responsible for the physiological effects of SIN-1. The release of nitric oxide also leads to the activation of various signaling pathways, including the protein kinase G pathway.
Biochemical and Physiological Effects:
SIN-1 has been shown to have various biochemical and physiological effects. It has been shown to regulate blood pressure, induce vasodilation, and improve blood flow. SIN-1 has also been shown to have anti-inflammatory effects and to regulate the immune response. Furthermore, SIN-1 has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
SIN-1 has many advantages for lab experiments. It is a potent nitric oxide donor molecule that can release nitric oxide in a controlled manner. It has also been extensively studied and has a well-established synthesis method. However, SIN-1 also has some limitations. It can be unstable in aqueous solutions and can decompose rapidly, leading to the production of reactive oxygen species. Therefore, it is important to handle SIN-1 with care and to use it in a controlled manner.
将来の方向性
There are many future directions for the study of SIN-1. One area of research is related to its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. SIN-1 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, SIN-1 has been studied for its potential use in cancer therapy. Future research studies could focus on the development of new derivatives of SIN-1 that have improved stability and efficacy.
Conclusion:
In conclusion, SIN-1 is a potent nitric oxide donor molecule that has been extensively studied in various scientific fields. It has many advantages for lab experiments and has been shown to have various biochemical and physiological effects. Future research studies could focus on the development of new derivatives of SIN-1 that have improved stability and efficacy. Overall, SIN-1 has the potential to be a valuable tool in scientific research and could have important clinical applications in the future.
合成法
SIN-1 can be synthesized by reacting isonicotinoyl chloride with 2-phenylethylamine in the presence of triethylamine. The resulting product is then oxidized using hydrogen peroxide to yield SIN-1. This synthesis method is simple and efficient and has been used in many research studies.
科学的研究の応用
SIN-1 has been widely used in scientific research studies due to its ability to release nitric oxide in a controlled manner. It has been used in studies related to cardiovascular diseases, neurodegenerative diseases, and cancer. SIN-1 has also been used in studies related to the regulation of blood pressure, immune response, and inflammation.
特性
IUPAC Name |
1-oxido-N-[1-(2-phenylethyl)piperidin-3-yl]pyridin-1-ium-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-9-13-22(24)14-10-17)20-18-7-4-11-21(15-18)12-8-16-5-2-1-3-6-16/h1-3,5-6,9-10,13-14,18H,4,7-8,11-12,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMTRWQPJOSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B6000859.png)

![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)

![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)
![5-[(3-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6000875.png)

![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide](/img/structure/B6000886.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6000888.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6000904.png)
![4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(2-methylphenyl)-1-phthalazinamine](/img/structure/B6000907.png)

![{2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000944.png)

